1(3H)-Isobenzofuranone,3-(1-butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-
Description
The compound 1(3H)-Isobenzofuranone,3-(1-butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]- (hereafter referred to as Compound A) is a structurally complex phthalide derivative. Its core consists of an isobenzofuranone scaffold substituted with:
- A 1-butyl-2-methylindol-3-yl group at position 2.
- A dimethylamino group at position 4.
- A 4-(dimethylamino)phenyl group at position 3.
Synonyms for Compound A include 6-(Dimethylamino)-3-(4-(dimethylamino)phenyl)phthalide and AC1L3QPT .
Properties
IUPAC Name |
3-(1-butyl-2-methylindol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O2/c1-7-8-19-34-21(2)29(25-11-9-10-12-28(25)34)31(22-13-15-23(16-14-22)32(3)4)27-18-17-24(33(5)6)20-26(27)30(35)36-31/h9-18,20H,7-8,19H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDMTQHMGCAHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=CC=CC=C21)C3(C4=C(C=C(C=C4)N(C)C)C(=O)O3)C5=CC=C(C=C5)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801111947 | |
| Record name | 3-(1-Butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-1(3H)-isobenzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92453-31-1 | |
| Record name | 3-(1-Butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-1(3H)-isobenzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92453-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(3H)-Isobenzofuranone, 3-(1-butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(1-Butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-1(3H)-isobenzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1(3H)-Isobenzofuranone, 3-(1-butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1(3H)-Isobenzofuranone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound, 1(3H)-Isobenzofuranone, 3-(1-butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl], is of particular interest for its potential therapeutic applications.
Structure and Properties
This compound features a complex structure that includes an isobenzofuranone core modified with various functional groups, including dimethylamino and butyl-substituted indole moieties. Its molecular formula is C29H30N2O2, with a molecular weight of approximately 438.57 g/mol .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antioxidant Activity
Research indicates that isobenzofuranone derivatives exhibit significant antioxidant properties. For instance, studies on related compounds have demonstrated their ability to scavenge free radicals and reduce oxidative stress in various cellular models. A notable study reported that derivatives like 3-butyl-6-bromo-1(3H)-isobenzofuranone significantly protected PC12 cells from hydrogen peroxide-induced oxidative damage, suggesting a potential neuroprotective role .
Antiproliferative Activity
The antiproliferative effects of isobenzofuranone derivatives have been evaluated against various cancer cell lines. In one study, several C-3 functionalized isobenzofuranones were tested against U937 (lymphoma) and K562 (myeloid leukemia) cell lines. Compounds exhibited moderate to strong cytotoxic effects, with IC50 values ranging from 2.79 µM to 12.17 µM . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the isobenzofuranone core enhance biological activity.
The mechanisms underlying the biological activities of these compounds often involve modulation of signaling pathways associated with apoptosis and cell proliferation. In particular, the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been implicated in the antiplatelet and anti-inflammatory effects observed in some derivatives .
Case Studies
Several case studies provide insights into the biological efficacy of this compound:
- Neuroprotection : A study demonstrated that pretreatment with Br-NBP (a derivative) before oxidative stress exposure improved cell survival and reduced markers of cellular damage in neuronal cells .
- Cancer Cell Lines : Another investigation highlighted the effectiveness of specific isobenzofuranone derivatives against leukemia cell lines, suggesting potential for development as anticancer agents .
Data Table: Biological Activities of Selected Isobenzofuranone Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| Compound 8 | U937 | >25 | Low Activity |
| Compound 9 | K562 | 3.24 | Significant Cytotoxic |
| Br-NBP | PC12 | Not specified | Neuroprotective |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The table below highlights key structural analogues of Compound A and their properties:
Key Findings from Comparative Analysis
Electronic and Steric Effects
- Dimethylamino vs. Diethylamino Groups: Compound A’s dimethylamino substituents enhance polarity compared to diethylamino analogues (e.g., CAS 1552-42-7), improving aqueous solubility .
- Indole vs.
Q & A
What are the recommended synthetic routes for preparing this compound with high purity?
Basic Research Question
A multi-step synthesis involving palladium-catalyzed cross-coupling or reductive cyclization is suggested. For example, nitroarene precursors could be cyclized using formic acid derivatives as CO surrogates under Pd catalysis to form the indole and isobenzofuranone cores . Subsequent functionalization with dimethylamino groups may require Buchwald-Hartwig amination under controlled conditions (e.g., Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol can enhance purity .
How can the molecular structure and stereochemistry of this compound be experimentally validated?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For asymmetric carbons (e.g., C3 in the isobenzofuranone ring), SC-XRD can resolve absolute configurations (R/S) . If crystallization fails, use 2D NMR (¹H-¹³C HSQC, HMBC) to assign connectivity, particularly for indole and dimethylamino substituents. Hirshfeld surface analysis can further validate intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystal packing .
What computational methods are suitable for modeling the electronic properties and reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict frontier molecular orbitals (HOMO-LUMO), charge distribution, and reactive sites . Solvent effects (e.g., ethanol) should be incorporated via the Polarizable Continuum Model (PCM). Molecular docking studies (AutoDock Vina) may assess binding affinity to biological targets, leveraging the dimethylamino groups’ electron-donating properties .
How can researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
Advanced Research Question
Discrepancies between experimental and calculated NMR shifts often arise from solvent effects or dynamic processes. Use temperature-dependent NMR to probe conformational exchange. Cross-validate with solvent-saturated DFT calculations (e.g., IEFPCM in DMSO-d₆) . For unresolved peaks, employ hyphenated techniques like LC-NMR or HRMS to rule out impurities .
What are the key physicochemical properties influencing this compound’s solubility and reactivity?
Basic Research Question
The compound’s Polar Surface Area (PSA ≈ 56.79 Ų) and logP (predicted ~3.5) suggest moderate hydrophilicity, favoring solvents like DMF or THF . The dimethylamino groups enhance solubility in polar aprotic solvents but may protonate under acidic conditions, altering reactivity. Thermal stability can be assessed via TGA-DSC (decomposition >250°C predicted) .
What strategies mitigate racemization during synthesis of the asymmetric isobenzofuranone core?
Advanced Research Question
Racemization at C3 may occur under basic or high-temperature conditions. Opt for mild bases (e.g., K₂CO₃) and low-temperature cyclization (≤80°C) . Chiral HPLC (Chiralpak IA column, hexane/isopropanol) can monitor enantiopurity. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) may enforce stereocontrol during ring formation .
How do substituents (e.g., butyl, dimethylamino) affect the compound’s bioactivity?
Advanced Research Question
The butyl group enhances lipophilicity, potentially improving membrane permeability, while dimethylamino groups may facilitate hydrogen bonding with biological targets. SAR studies via substituent swapping (e.g., replacing butyl with hexyl) and in vitro assays (e.g., cytotoxicity on cancer cell lines) can quantify these effects .
What analytical techniques are optimal for detecting degradation products under stress conditions?
Advanced Research Question
Forced degradation (acid/base hydrolysis, oxidation with H₂O₂) followed by LC-HRMS (Q-TOF) identifies degradation pathways. Fragmentation patterns (MS/MS) and isotope labeling can trace hydrolytic cleavage of the lactone ring or indole oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
